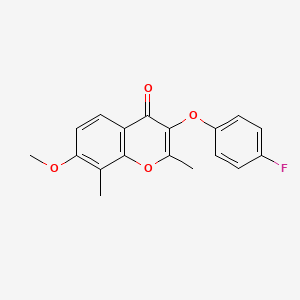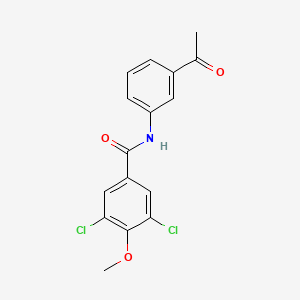![molecular formula C17H16F3N3O B5754508 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as TFP or TFPB and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
作用機序
TFP works by inhibiting the activity of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, TFP increases insulin sensitivity and enhances glucose uptake in insulin-sensitive tissues such as adipose tissue and skeletal muscle.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, TFP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using TFP in lab experiments is its potency and selectivity for 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. This allows for precise modulation of insulin signaling pathways without affecting other cellular processes. However, one limitation of using TFP is its potential toxicity and off-target effects. Careful dose-response studies are necessary to ensure that the concentrations used in experiments are not toxic to cells or animals.
将来の方向性
There are several future directions for research on TFP and its potential therapeutic applications. One area of interest is the development of more potent and selective 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine inhibitors that can be used in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
Another area of interest is the investigation of TFP's effects on other signaling pathways and cellular processes. For example, TFP has been shown to inhibit the growth of cancer cells, and further studies are needed to elucidate the mechanisms behind this effect and to determine whether TFP or related compounds could be used as anticancer agents.
Overall, TFP is a promising compound with potential therapeutic applications in the fields of diabetes, cancer, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective analogs for clinical use.
合成法
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
科学的研究の応用
TFP has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that TFP is a potent inhibitor of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine with an IC50 value of 50 nM. This inhibition leads to increased insulin sensitivity and glucose uptake in adipocytes and muscle cells.
In vivo studies have shown that TFP can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in these models.
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-3-4-13(12-14)16(24)23-10-8-22(9-11-23)15-6-1-2-7-21-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSFOXDCWMYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-2-yl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
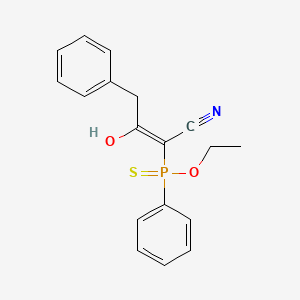
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
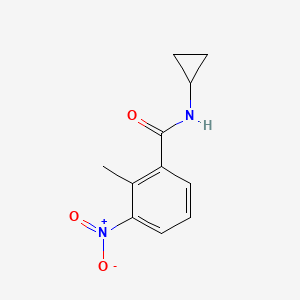
![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
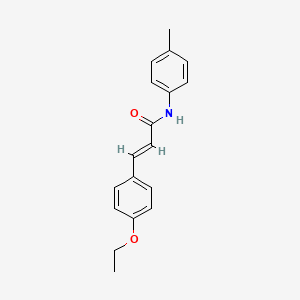
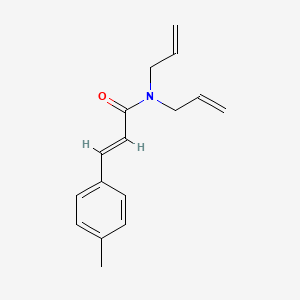
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
